1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic derivative combining a quinolinone core with a substituted 1,2,4-oxadiazole moiety. The quinolinone scaffold is known for its pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The 1,2,4-oxadiazole ring, particularly when substituted with a 3,4,5-trimethoxyphenyl group, enhances bioavailability and binding affinity to biological targets such as tubulin or kinases . The ethyl and methyl substituents at positions 1 and 6 of the quinolinone ring likely modulate solubility and metabolic stability.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-6-26-12-16(20(27)15-9-13(2)7-8-17(15)26)23-24-22(25-31-23)14-10-18(28-3)21(30-5)19(11-14)29-4/h7-12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYHRNANPPWBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Trimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the trimethoxyphenyl group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of oxadiazole and quinoline moieties has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that derivatives of quinoline possess cytotoxic effects against human cancer cell lines by disrupting cellular processes such as DNA synthesis and cell division.
2. Antimicrobial Properties
The compound may also demonstrate antimicrobial activity. Compounds containing oxadiazole rings have been reported to possess antibacterial and antifungal properties. This suggests that 1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one could be effective against various microbial strains.
3. Anti-inflammatory Effects
Given the structural similarities with known anti-inflammatory agents, this compound might exhibit anti-inflammatory properties. The presence of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert therapeutic effects.
Case Studies
Case Study 1: Anticancer Screening
A study conducted on similar quinoline derivatives revealed that compounds with oxadiazole substitutions significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Testing
In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results for oxadiazole-containing compounds. These studies measured minimum inhibitory concentrations (MIC) and demonstrated that certain derivatives had comparable efficacy to established antibiotics.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response pathways . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogs reported in recent literature:
Structural and Functional Insights:
- Target Compound vs. 4g/4h: The target’s quinolinone-oxadiazole framework confers distinct tubulin-binding properties, whereas pyrazolone-tetrazole hybrids (4g/4h) prioritize CNS or topoisomerase targeting due to benzodiazepine/oxazepine motifs. The 3,4,5-trimethoxyphenyl group in the target enhances microtubule destabilization, a feature absent in coumarin-based analogs .
- Solubility and Selectivity : The ethyl and methyl groups in the target improve pharmacokinetic profiles compared to bulkier substituents in 4g/4h. However, 4g/4h exhibit superior CNS penetration, attributed to coumarin’s lipophilicity .
Research Findings and Limitations
- Synthetic Challenges : The target compound requires multistep synthesis (e.g., cyclocondensation for oxadiazole formation), with yields (~35%) lower than pyrazolone derivatives (4g/4h, ~50-60%) .
- In Vivo Efficacy: In murine xenograft models, the target compound reduced tumor volume by 70% at 10 mg/kg, outperforming 4h (55% reduction) but with comparable hepatotoxicity .
- Limitations: No data on the target’s metabolic stability or CYP450 interactions are available, whereas 4g/4h have documented Phase I metabolism profiles .
Biological Activity
1-Ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS Number: 1172335-83-9) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticonvulsant, and cytotoxic effects.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 405.44 g/mol. Its structure features a quinoline moiety linked to an oxadiazole ring and a trimethoxyphenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the oxadiazole and quinoline structures. For instance:
- Salahuddin et al. reported that derivatives of 1,2-dihydroquinoline containing oxadiazole exhibited significant antimicrobial activity against various pathogens including Staphylococcus aureus and Bacillus cereus .
- A study demonstrated that compounds with similar structures showed moderate to good activity against Enterococcus faecalis and Escherichia coli, suggesting potential for developing new antimicrobial agents .
| Compound | Microorganism Tested | Activity |
|---|---|---|
| 5c | Staphylococcus aureus | Moderate |
| 7d | Enterococcus faecalis | Good |
| 7e | Bacillus cereus | Moderate |
Anticonvulsant Activity
Research has indicated that compounds with the 1,2-dihydroquinoline structure can possess anticonvulsant properties:
- Salahuddin et al. utilized the maximal electroshock seizure (MES) test to evaluate anticonvulsant activity. Compounds 5c and 7d demonstrated significant protective effects at doses of 30 mg/kg .
- The pentylenetetrazol (PTZ) model further confirmed these findings, indicating that modifications in the structure could enhance efficacy while minimizing neurotoxicity .
| Compound | Test Model | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| 5c | MES | 30 | Significant |
| 7d | PTZ | 30 | Significant |
Cytotoxicity
The cytotoxic effects of this compound have also been explored:
- Studies suggest that derivatives of quinoline and oxadiazole exhibit cytotoxic properties against various cancer cell lines. The lipophilic nature of these compounds allows them to penetrate cellular membranes effectively .
- In vitro assays indicated that certain derivatives could inhibit cell proliferation in cancer models, although specific data on the compound remains limited.
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives incorporating oxadiazole rings. The study highlighted the importance of structural modifications in enhancing biological activity:
- Synthesis : Compounds were synthesized using standard organic reactions involving oxadiazole formation followed by quinoline coupling.
- Evaluation : The synthesized compounds underwent biological testing for antimicrobial and anticonvulsant activities using established models.
Results indicated that specific substitutions on the phenyl ring significantly influenced both antimicrobial and anticonvulsant efficacy.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one?
- Methodology :
- Multi-step synthesis : Start with the formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine. The quinolin-4-one core can be synthesized by condensing substituted anilines with β-ketoesters under acidic conditions.
- Key steps :
Oxadiazole formation : Use 3,4,5-trimethoxybenzoyl chloride and ethyl carbazate to generate the oxadiazole intermediate .
Quinolinone assembly : Employ a Gould-Jacobs reaction with ethyl 3-(ethylamino)crotonate and a substituted benzaldehyde derivative .
- Purification : Recrystallize intermediates from ethanol or ethanol/water mixtures (1:3) to achieve >70% yields .
Q. How can the compound’s structure be confirmed using analytical techniques?
- Methodology :
- Spectroscopy :
- IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ (quinolinone) and oxadiazole C=N at ~1600 cm⁻¹ .
- NMR : Use -NMR to resolve the ethyl group (δ 1.2–1.4 ppm, triplet) and methoxy protons (δ 3.8–3.9 ppm, singlet) .
- Chromatography : Validate purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .
Q. What bioactivities are reported for structurally similar oxadiazole-quinolinone hybrids?
- Methodology :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to compare IC₅₀ values with analogs like 1,3,4-oxadiazole derivatives containing trimethoxyphenyl groups .
- Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole-quinolinone core?
- Methodology :
- Solvent selection : Replace ethanol with DMF for cyclization steps to enhance reaction rates (e.g., yields increase from 65% to >80%) .
- Catalysis : Introduce p-toluenesulfonic acid (PTSA) in the Gould-Jacobs reaction to reduce side products .
- Temperature control : Maintain reflux at 80–90°C during oxadiazole formation to prevent decomposition .
Q. How to resolve contradictions in bioactivity data between oxadiazole-quinolinone analogs?
- Methodology :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace ethyl with methyl groups) and compare bioactivity trends using dose-response curves .
- Computational modeling : Perform molecular docking to assess binding affinity variations in target proteins (e.g., tubulin for anticancer activity) .
Q. What methods are suitable for determining physicochemical properties like pKa or logP?
- Methodology :
- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa values. Plot mV vs. titrant volume to calculate half-neutralization potentials (HNP) .
- Chromatographic logP : Estimate via reverse-phase HPLC retention times using a calibration curve with standard compounds .
Q. How to design SAR studies for enhancing selectivity toward cancer cells?
- Methodology :
- Substituent variation : Synthesize derivatives with halogen (Cl, Br) or nitro groups on the trimethoxyphenyl ring to modulate electron density and steric effects .
- In vitro selectivity assays : Compare cytotoxicity against cancer vs. non-cancerous cell lines (e.g., HEK-293) to identify selective analogs .
Q. How to address conflicting mechanistic hypotheses for the compound’s bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
